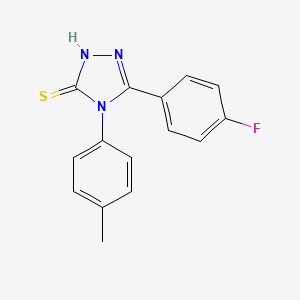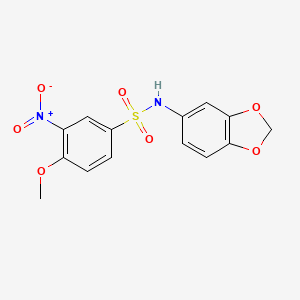
N~2~-cyclopropyl-N~4~-phenethyl-1,3-thiazole-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~-cyclopropyl-N~4~-phenethyl-1,3-thiazole-2,4-dicarboxamide, commonly known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its immunosuppressive properties. It was originally developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
Scientific Research Applications
Organic Synthesis and Derivative Formation
- The synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups demonstrates the versatility of related compounds in generating bioactive molecules. These derivatives can be hydrolyzed to yield amino acids, showcasing the potential for producing pharmaceutical intermediates (Nötzel et al., 2001).
- Efficient synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives is possible without using catalysts, highlighting a method for preparing compounds that could be useful in drug discovery (Gao et al., 2013).
Antiviral Activity
- Certain thiazole C-nucleosides derived from related chemical structures have shown antiviral activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. This indicates the potential of these compounds in developing new antiviral medications (Srivastava et al., 1977).
Antimicrobial and Antibacterial Properties
- Synthesis of new bis-[1,3,4]thiadiazole and bis-thiazole derivatives has been explored, showing promising antimicrobial properties. This highlights the potential of such compounds in creating new antibacterial agents (Kheder & Mabkhot, 2012).
Materials Science
- Thiazole and thiadiazole derivatives have been investigated for their mesogenic properties, offering insights into the development of materials with unique physical characteristics such as low viscosity and high anisotropy of polarizability. These findings can contribute to the advancement of liquid crystal technology and materials science (Seed, 2007).
Larvicidal Properties
- Investigation into the larvicidal properties of cyclopropylcarboxamides related to cis-permethrin shows the potential of these compounds in pest control applications. This research could lead to the development of new insecticides with enhanced efficacy and specificity (Taylor, Hall, & Vedres, 1998).
properties
IUPAC Name |
2-N-cyclopropyl-4-N-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-9-8-11-4-2-1-3-5-11)13-10-22-16(19-13)15(21)18-12-6-7-12/h1-5,10,12H,6-9H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBXILAGOCXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

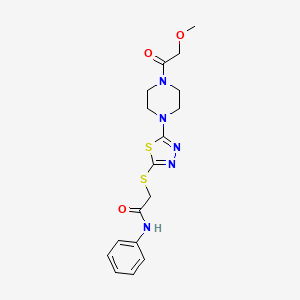
![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)



![2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B2873690.png)
![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)

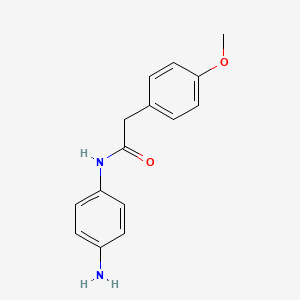
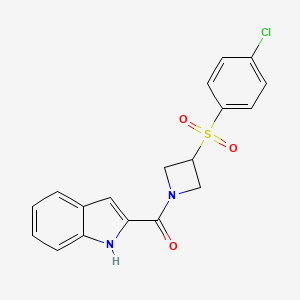

![N-(6-bromobenzo[d]thiazol-2-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2873700.png)
